2-Methyl-5-(2-propenyl)-pyridine, also known as 2-Allyl-5-methylpyrazine, is an organic compound with the molecular formula CHN. It belongs to the class of pyrazines, which are aromatic heterocycles characterized by the presence of nitrogen atoms in their ring structure. This compound is notable for its unique combination of a pyrazine ring with methyl and propenyl substituents, which contribute to its distinct chemical and physical properties. Its IUPAC name is 2-methyl-5-prop-2-enylpyridine, and it has various applications in chemistry, biology, and industry.
2-Methyl-5-(2-propenyl)-pyridine can be sourced from various chemical suppliers and is classified under the broader category of nitrogen-containing heterocycles. It is often utilized as a building block in organic synthesis and has been studied for its potential biological activities. The compound is cataloged under different identifiers, including its CAS Registry Number 55138-63-1 and InChI Key JCZDTOUEQCNMKI-UHFFFAOYSA-N.
The synthesis of 2-Methyl-5-(2-propenyl)-pyridine can be achieved through several methods:
The reaction conditions generally include:
The molecular structure of 2-Methyl-5-(2-propenyl)-pyridine features a six-membered ring containing two nitrogen atoms at positions 1 and 4. The specific arrangement contributes to its aromaticity and stability.
Property | Value |
---|---|
Molecular Formula | CHN |
Molecular Weight | 134.1784 g/mol |
IUPAC Name | 2-methyl-5-prop-2-enylpyridine |
InChI | InChI=1S/C8H10N2/c1-3-4-8-6-9-7(2)5-10-8/h3,5-6H,1,4H2,2H3 |
Canonical SMILES | CC1=NC=C(C=C1)CC=C |
2-Methyl-5-(2-propenyl)-pyridine participates in various chemical reactions:
Common reagents and conditions include:
The mechanism of action for 2-Methyl-5-(2-propenyl)-pyridine involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. The compound may modulate their activity through binding interactions, leading to potential therapeutic effects. Research is ongoing to elucidate these pathways further and determine the specific molecular targets involved .
The compound exhibits properties that make it useful in various applications but also necessitate careful handling due to potential irritancy and toxicity upon contact .
CAS No.: 60537-65-7
CAS No.: 142697-76-5
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 2365156-60-9
CAS No.: 31520-97-5